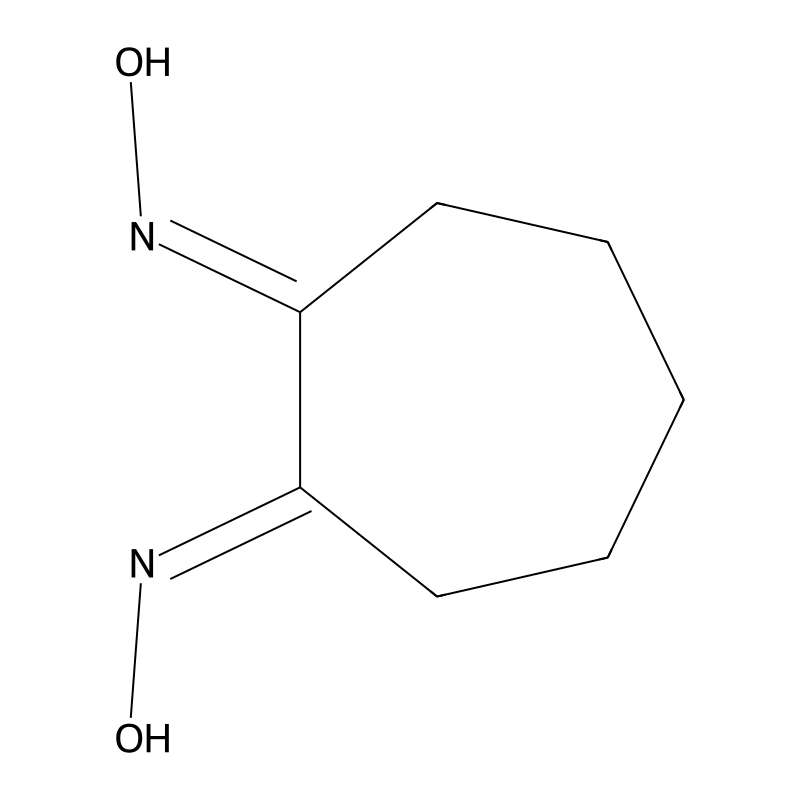

1,2-Cycloheptanedione, dioxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Organic synthesis

Due to its functional groups, 1,2-cycloheptanedione dioxime can participate in various organic reactions. Its ability to form chelate complexes with metal ions makes it a potential ligand in coordination chemistry []. Research suggests it can be used as a building block for the synthesis of more complex molecules [].

Analytical chemistry

The specific properties of 1,2-cycloheptanedione dioxime, such as its complexation ability, might be applicable in the development of selective analytical methods for metal ions [].

1,2-Cycloheptanedione, dioxime, also known as heptoxime, is an organic compound characterized by the formula C₇H₁₂N₂O₂. It features a seven-membered cycloheptane ring with two oxime functional groups attached to the 1 and 2 positions. This compound exhibits a unique structural configuration that influences its chemical behavior and biological activity. The presence of oxime groups allows it to chelate metal ions effectively, which is significant in various chemical and biological contexts .

- Oxidation: This compound can be oxidized to form corresponding diketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the oxime groups into amines, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The oxime groups can participate in substitution reactions with electrophiles, including alkyl halides and acyl chlorides .

Major Products- From Oxidation: Diketones.

- From Reduction: Amines.

- From Substitution: Substituted oximes.

The biological activity of 1,2-cycloheptanedione, dioxime primarily stems from its ability to chelate metal ions. This chelation stabilizes metal ions such as nickel, cobalt, and copper, facilitating various biochemical processes. Studies have shown that uranyl complexes formed with this compound exhibit interesting coordination modes and stability characteristics, making it relevant in both inorganic chemistry and potential applications in biochemistry .

The synthesis of 1,2-cycloheptanedione, dioxime can be achieved through the following method:

- Oximating Reaction:

- Dissolve hydroxylammonium chloride in water and cool the solution.

- Prepare an ice-cold basic solution of potassium hydroxide.

- Combine both solutions and add 1,2-cycloheptanedione.

- Stir until the reaction is complete.

This method can be scaled for industrial production by optimizing reaction conditions to enhance yield and purity. Continuous flow reactors may be employed for efficiency .

1,2-Cycloheptanedione, dioxime is utilized in various fields:

- Coordination Chemistry: Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-organic frameworks.

- Analytical Chemistry: Employed as a reagent for determining the presence of specific metal ions in samples.

- Biological Research: Investigated for its potential roles in biochemistry due to its chelating properties.

Research has explored the interaction of 1,2-cycloheptanedione, dioxime with various metal ions. Notably, studies on uranyl complexes have revealed that this compound can undergo partial isomerization upon complex formation. The coordination modes established through X-ray crystallography demonstrate its versatility as a ligand .

Several compounds share structural similarities with 1,2-cycloheptanedione, dioxime. These include:

- 1,2-Cyclohexanedione, dioxime: Features a six-membered ring; it has different steric and electronic properties compared to heptoxime.

- 1,2-Cyclooctanedione, dioxime: Contains an eight-membered ring; exhibits distinct reactivity patterns due to increased ring strain.

Uniqueness

The uniqueness of 1,2-cycloheptanedione, dioxime lies in its seven-membered ring structure. This configuration provides distinct steric and electronic properties that influence its reactivity and the stability of the complexes it forms compared to its six- and eight-membered counterparts .

Molecular Formula and Weight

1,2-Cycloheptanedione, dioxime possesses the molecular formula C₇H₁₂N₂O₂ with a molecular weight of 156.18 grams per mole [1] [2] [3]. The compound consists of seven carbon atoms forming a cyclic structure, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific configuration that defines its unique chemical properties [4] [5]. This molecular composition places the compound within the class of cyclic dioximes, distinguished by its seven-membered ring architecture and dual oxime functional groups [6] [7].

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is N-(2-hydroxyiminocycloheptylidene)hydroxylamine [2] [4]. This nomenclature precisely describes the structural arrangement where a hydroxylamine group is connected to a cycloheptylidene moiety that contains another hydroxyimino substituent [3] [6]. The compound is also recognized under the Chemical Abstracts Service registry number 530-97-2, which serves as its unique identifier in chemical databases worldwide [5] [3] [8].

Alternative Designations and Synonyms

Heptoxime

The common designation "Heptoxime" represents a simplified nomenclature that reflects the compound's structural characteristics [2] [3] [8]. This name derives from the combination of "hept" indicating the seven-membered ring structure and "oxime" denoting the presence of oxime functional groups [4] [6]. The term Heptoxime has gained widespread acceptance in scientific literature and commercial chemical databases as the preferred common name for 1,2-cycloheptanedione, dioxime [8].

Cycloheptane-1,2-dione dioxime

This systematic alternative name emphasizes the parent cycloheptane ring structure with dione functionality at positions 1 and 2, followed by the formation of dioxime derivatives [4] [3] [8]. The designation clearly indicates that the compound originates from cycloheptane-1,2-dione through reaction with hydroxylamine to form the corresponding dioxime [6] [7]. This nomenclature is frequently encountered in synthetic chemistry literature and chemical supply catalogs [5] [8].

1,2-di(hydroxyimino)cycloheptane

The name 1,2-di(hydroxyimino)cycloheptane provides a direct description of the functional group arrangement within the cycloheptane framework [4] [6] [8]. This designation specifically identifies the presence of two hydroxyimino groups at the 1 and 2 positions of the cycloheptane ring [3] [7]. The nomenclature is particularly useful in discussions of synthetic methodology and structural analysis where the precise positioning of functional groups requires emphasis [8].

Structural Configuration

Seven-Membered Ring Architecture

The seven-membered cycloheptane ring forms the structural foundation of 1,2-cycloheptanedione, dioxime, exhibiting characteristic conformational flexibility typical of medium-sized cyclic compounds [10] [11]. Unlike smaller rings such as cyclohexane, the seven-membered ring experiences reduced ring strain while maintaining sufficient structural rigidity to support stable molecular conformations [10] [12]. The cycloheptane ring adopts various puckered conformations including boat, twist-boat, chair, and twist-chair forms, with these conformations interconverting through pseudorotational processes [10] [11].

The conformational landscape of the seven-membered ring can be described using four puckering parameters spanning two different pseudorotational subspaces, resulting in a four-dimensional energy space [11]. These conformational dynamics significantly influence the compound's chemical reactivity and physical properties, particularly in relation to the spatial orientation of the oxime functional groups [10] [11].

Oxime Functional Groups at 1,2-Positions

The two oxime functional groups (-C=N-OH) are positioned at adjacent carbon atoms (positions 1 and 2) of the cycloheptane ring, creating a vicinal dioxime configuration [1] [3] [6]. This arrangement enables the formation of intramolecular and intermolecular hydrogen bonding networks through the hydroxyl groups of the oxime moieties [13] [14]. The oxime groups exhibit characteristic carbon-nitrogen double bond character with bond lengths typically ranging between single and double bond values due to partial conjugation effects [14] [15].

The vicinal positioning of the oxime groups creates a chelating environment suitable for coordination with metal ions, particularly transition metals such as nickel, cobalt, and copper [14] . The nitrogen atoms of the oxime groups possess lone pairs of electrons that can participate in coordinate covalent bonding, while the hydroxyl groups can engage in hydrogen bonding interactions [13] [14].

E/Z Isomerism of Oxime Groups

The oxime functional groups in 1,2-cycloheptanedione, dioxime can exist in different geometric configurations designated as E and Z isomers according to the Cahn-Ingold-Prelog priority rules [17] [18] [19]. In the E configuration, the higher priority groups attached to the carbon and nitrogen atoms of the oxime double bond are positioned on opposite sides, while in the Z configuration, these groups are located on the same side [17] [19] [20].

The compound can theoretically exist as multiple stereoisomers due to the presence of two oxime groups, with possible configurations including (1Z,2E), (1E,2Z), (1E,2E), and (1Z,2Z) forms [6] [7] [18]. Research indicates that the relative stability of these isomers depends on factors such as steric interactions, intramolecular hydrogen bonding, and electronic effects [18] [21] [22]. Experimental evidence suggests that certain isomeric forms may predominate under specific conditions, with isomerization processes occurring through mechanisms involving nitrogen inversion or rotation around the carbon-nitrogen double bond [18] [21].

Comparative Structural Analysis with Related Dioximes

Comparison with 1,2-Cyclohexanedione Dioxime (Nioxime)

1,2-Cyclohexanedione dioxime, commonly known as Nioxime, possesses the molecular formula C₆H₁₀N₂O₂ with a molecular weight of 142.16 grams per mole [23] [24] [25]. The six-membered ring structure of Nioxime exhibits greater conformational rigidity compared to the seven-membered ring of 1,2-cycloheptanedione, dioxime [23] [12]. Nioxime adopts predominantly chair and boat conformations characteristic of cyclohexane derivatives, with less conformational flexibility than its seven-membered analog [25] [12].

The melting point of Nioxime ranges from 185-190°C, which is slightly higher than that of 1,2-cycloheptanedione, dioxime (179-180°C), reflecting differences in crystal packing and intermolecular interactions [3] [25]. Both compounds exhibit similar chelating properties toward metal ions, but Nioxime demonstrates enhanced selectivity for certain metals due to the optimal bite angle provided by the six-membered ring constraint [25] [26].

| Property | Nioxime | Heptoxime |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ | C₇H₁₂N₂O₂ |

| Molecular Weight (g/mol) | 142.16 | 156.18 |

| Ring Size | 6 | 7 |

| Melting Point (°C) | 185-190 | 179-180 |

| CAS Number | 492-99-9 | 530-97-2 |

Comparison with 1,2-Cyclooctanedione Dioxime (Octoxime)

1,2-Cyclooctanedione dioxime, designated as Octoxime, contains the molecular formula C₈H₁₄N₂O₂ with a molecular weight of 170.21 grams per mole [27] [28]. The eight-membered ring structure exhibits even greater conformational flexibility than the seven-membered ring, with additional pseudorotational modes and crown puckering possibilities [28] [11]. The increased ring size results in reduced ring strain but also decreased preorganization for metal chelation compared to smaller ring analogs [27] [28].

The structural progression from six to seven to eight-membered rings demonstrates a clear trend in molecular weight increase (142.16 → 156.18 → 170.21 grams per mole) while maintaining the fundamental dioxime functionality [1] [27] [28]. The conformational dynamics become increasingly complex with larger ring sizes, affecting both the compound's physical properties and chemical reactivity patterns [28] [11].

Comparative analysis reveals that the seven-membered ring of 1,2-cycloheptanedione, dioxime represents an intermediate case between the conformational constraint of the six-membered ring and the excessive flexibility of the eight-membered ring [10] [28] [11]. This intermediate position potentially provides an optimal balance between structural stability and conformational adaptability for various chemical applications [14] [11].

| Compound | Ring Size | Molecular Weight | Conformational Flexibility |

|---|---|---|---|

| Nioxime | 6 | 142.16 | Low |

| Heptoxime | 7 | 156.18 | Moderate |

| Octoxime | 8 | 170.21 | High |

1,2-Cycloheptanedione dioxime exists as a crystalline solid under standard conditions [1]. The compound typically appears as white to pale yellow crystals, with the color variation depending on purity and storage conditions [1]. The crystalline nature of the compound contributes to its stability and ease of handling in analytical applications.

Melting and Boiling Points

The melting point of 1,2-cycloheptanedione dioxime has been determined to be 182°C when crystallized from benzene [1]. This thermal property indicates reasonable thermal stability for routine analytical work. The boiling point occurs at 265.8°C under standard atmospheric pressure (760 mmHg) [1], which is slightly higher than its cyclohexane analog nioxime, reflecting the additional methylene group in the seven-membered ring structure.

A comparison with the related cyclohexane dioxime (nioxime) reveals interesting structural effects on thermal properties:

| Property | Cyclohexane Dioxime | Cycloheptane Dioxime |

|---|---|---|

| Melting Point | 188-190°C (dec.) | 182°C |

| Boiling Point | 259.72°C (est.) | 265.8°C |

| Molecular Weight | 142.16 g/mol | 156.18 g/mol |

Solubility Characteristics

The solubility behavior of 1,2-cycloheptanedione dioxime demonstrates limited water solubility, with a measured value of 1.2 g/L at 25°C [1]. This represents a solubility of approximately 0.12% by weight in water, which is significantly lower than its cyclohexane analog nioxime (0.8% water solubility) [2] [3]. This reduced water solubility can be attributed to the larger hydrophobic cycloheptane ring system compared to the cyclohexane analog.

The density of the compound is 1.29 ± 0.1 g/cm³ at 20°C [1], which is slightly lower than that of the cyclohexane analog (1.36 g/cm³) [2] [3], consistent with the less compact packing expected for the seven-membered ring system.

Spectroscopic Properties

UV-Visible Spectroscopy

1,2-Cycloheptanedione dioxime exhibits characteristic ultraviolet-visible absorption properties due to the presence of oxime chromophore groups. The compound contains C=N oxime functionality that provides chromophoric behavior, with expected absorption in the 250-350 nm region corresponding to n→π* electronic transitions [4]. These transitions are characteristic of compounds containing nitrogen with lone pairs adjacent to unsaturated systems.

Infrared Spectroscopy

The infrared spectrum of 1,2-cycloheptanedione dioxime displays characteristic vibrational bands associated with the oxime functional groups. Key absorption bands include:

- C=N stretching vibrations in the 1640-1680 cm⁻¹ region

- N-O-H stretching vibrations in the 3200-3600 cm⁻¹ region

- Additional bands corresponding to C-H stretching and deformation modes of the cycloheptane ring [5]

The infrared spectroscopic data provides valuable fingerprint information for compound identification and can differentiate between various tautomeric forms of the dioxime.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for 1,2-cycloheptanedione dioxime. The oxime protons (N-OH) typically appear as significantly downfield signals around δ 11-12 ppm in ¹H NMR spectra [6]. The methylene protons of the cycloheptane ring system exhibit chemical shifts consistent with their positions relative to the electron-withdrawing oxime groups.

¹³C NMR spectroscopy provides information about the carbon framework, with the oxime carbon atoms showing characteristic chemical shifts in the 150-160 ppm region, consistent with C=N functionality [6].

Stability and Degradation Parameters

1,2-Cycloheptanedione dioxime demonstrates reasonable thermal stability under normal storage conditions. The compound maintains its integrity at temperatures well below its melting point of 182°C [1]. However, like many organic compounds containing nitrogen-oxygen bonds, it may undergo degradation at elevated temperatures or under oxidative conditions.

The compound shows good chemical stability in neutral aqueous solutions but may be sensitive to strong acids or bases, which could affect the oxime functional groups. The flash point of 114.5°C [1] indicates that appropriate fire safety precautions should be observed during handling and storage.

The acid dissociation behavior of the compound is characterized by two pKa values: the first pKa is 10.65 ± 0.2, and the second pKa is 12.21 ± 0.2 [1]. These values indicate that the compound behaves as a weak acid, with the first proton dissociation occurring at moderately basic pH conditions.

Crystallographic Data

While specific crystallographic data for 1,2-cycloheptanedione dioxime was not extensively detailed in the available sources, the compound's crystalline nature has been confirmed [1]. The molecular structure features a seven-membered cycloheptane ring with oxime groups at the 1,2-positions, creating a chelating ligand capable of forming stable five-membered chelate rings with metal ions.

The compound's molecular parameters include:

- Exact mass: 156.09000 Da

- Hydrogen bond donors: 2

- Hydrogen bond acceptors: 0 (in the neutral form)

- Rotatable bonds: 0

- Heavy atom count: 11

- Topological polar surface area: 61.7 Ų

- Complexity: 177 [1]